Myeloperoxidase (MPO) Inhibition: Subnanomolar Potency of the 3-Chloro Derivative
In a recombinant human MPO inhibition assay using an aminophenyl fluorescein readout with 120 mM NaCl, 3-chloro-1,2-diphenyl-3-pyrazolin-5-one exhibited an IC50 of 1.0–1.4 nM [1]. This level of potency places the compound among the most active MPO inhibitors reported in the pyrazolone series. In contrast, cellular assays using PMA-stimulated human neutrophils revealed a substantially higher IC50 of 42 µM (4.20 × 10^4 nM), indicating a ~30,000-fold reduction in apparent potency under more physiologically complex conditions [1]. No direct comparator data for other 3-substituted-1,2-diphenyl-3-pyrazolin-5-one derivatives are available in the same assay system; however, this dual-context dataset provides procurement-relevant insight into the compound's enzyme-level versus cell-level performance differential.
| Evidence Dimension | Myeloperoxidase (MPO) enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (chlorination activity); IC50 = 1.40 nM (recombinant human MPO with 120 mM NaCl) |
| Comparator Or Baseline | Same compound in PMA-stimulated human neutrophils: IC50 = 4.20 × 10^4 nM (42 µM) |
| Quantified Difference | Approximately 30,000-fold potency reduction from isolated enzyme to cellular assay |
| Conditions | Aminophenyl fluorescein assay; 10-minute incubation; recombinant human MPO ± 120 mM NaCl |
Why This Matters
This data informs users that the compound demonstrates exceptional enzyme-level MPO inhibition but may require formulation or delivery optimization for cellular activity, a critical procurement consideration for assay design.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): Myeloperoxidase inhibition data. BindingDB; 2025. Accessed 2026. View Source
